Cas no 101383-42-0 (1,2-Propanedione,1-[(6R)-2-amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]- (9CI))

1,2-Propanedione,1-[(6R)-2-amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]- (9CI) structure
101383-42-0 structure
Product Name:1,2-Propanedione,1-[(6R)-2-amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]- (9CI)
CAS-nummer:101383-42-0
MF:C9H11N5O3
MW:237.215340852737
CID:140472
PubChem ID:135440065
Update Time:2025-04-19

1,2-Propanedione,1-[(6R)-2-amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 1,2-Propanedione,1-[(6R)-2-amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]- (9CI)
    • 1-[(6R)-2-amino-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl]propane-1,2-dione
    • 1-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pteridin-6-yl]propane-1,2- dione
    • 6(R)-Pyruvoyltetra-hydropterin
    • 1,2-Propanedione, 1-(2-amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)-(R)
    • 1,2-Propanedione, 1-[(6R)-2-amino-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]-
    • 1,2-Propanedione, 1-[(6R)-2-amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]
    • PPH4
    • 101383-42-0
    • 1-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl]propane-1,2-dione
    • (6R)-6-pyruvoyl-5,6,7,8-tetrahydropterin
    • (6R)-6-pyruvoyl tetrahydropterin
    • V5W5D2642S
    • Q64221167
    • 6-Pyruvoyl tetrahydropteridine
    • 1,2-Propanedione, 1-((6R)-2-amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)
    • CHEBI:136564
    • 6-pyr-uvoyl-5,6,7,8-tetrahydropterin
    • DTXSID90906108
    • (R)-dyspropterin
    • 1-((6R)-2-Azanyl-4-oxidanyl-5,6,7,8-tetrahydropteridin-6-yl)propane-1,2-dione
    • UNII-V5W5D2642S
    • Pyruvoyl-H4-pterin
    • WBJZXBUVECZHCE-SCSAIBSYSA-N
    • 1-(4-Hydroxy-2-imino-1,2,5,6,7,8-hexahydropteridin-6-yl)propane-1,2-dione
    • 1-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pteridin-6-yl]propane-1,2-dione
    • Inchi: 1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h4,12H,2H2,1H3,(H4,10,11,13,14,17)/t4-/m1/s1
    • InChI-sleutel: WBJZXBUVECZHCE-SCSAIBSYSA-N
    • LACHT: O=C(C(C)=O)[C@H]1CNC2=C(C(NC(N)=N2)=O)N1

Berekende eigenschappen

  • Exacte massa: 237.08633
  • Monoisotopische massa: 237.086189
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 2
  • Complexiteit: 479
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 126
  • XLogP3: -1.7

Experimentele eigenschappen

  • Dichtheid: 1.86
  • Kookpunt: 449.4°C at 760 mmHg
  • Vlampunt: 225.6°C
  • Brekindex: 1.821
  • PSA: 125.68
  • LogboekP: -0.66540
Aanbevolen leveranciers
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd